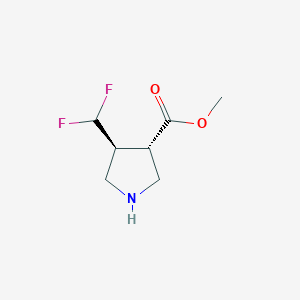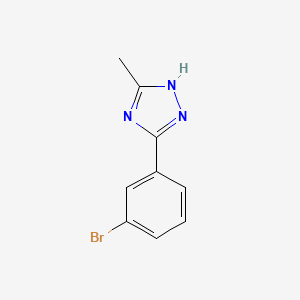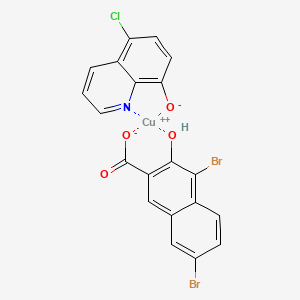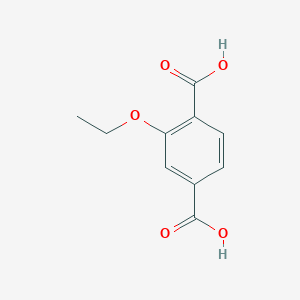
2-Ethoxyterephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyterephthalic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyterephthalic acid can be synthesized through the esterification of terephthalic acid with ethanol, followed by hydrolysis. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where terephthalic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxyterephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-ethoxyterephthalic acid exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form new products. The pathways involved in these reactions include electron transfer and bond formation/breakage processes.
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic acid: The parent compound without the ethoxy group.
2-Hydroxyterephthalic acid: A derivative with a hydroxyl group instead of an ethoxy group.
Dimethyl terephthalate: An ester derivative of terephthalic acid.
Uniqueness
2-Ethoxyterephthalic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-ethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
IWFVHBRPBOMFMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


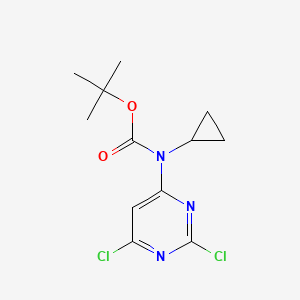
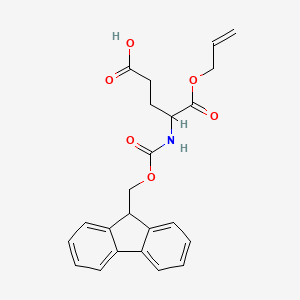



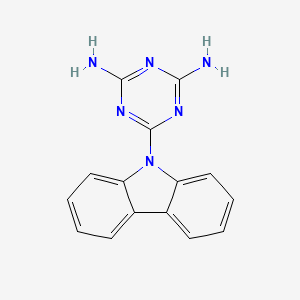
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

